molecular formula C11H18NO4P B14437384 3-(Diisopropoxyphosphinyloxy)-pyridine CAS No. 78218-73-2

3-(Diisopropoxyphosphinyloxy)-pyridine

Cat. No.: B14437384
CAS No.: 78218-73-2
M. Wt: 259.24 g/mol
InChI Key: ACKRFIVKCUEHFW-UHFFFAOYSA-N
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Description

3-(Diisopropoxyphosphinyloxy)-pyridine is an organophosphorus compound that features a pyridine ring substituted with a diisopropoxyphosphinyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diisopropoxyphosphinyloxy)-pyridine typically involves the reaction of pyridine with diisopropyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Diisopropoxyphosphinyloxy)-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinyloxy group to a phosphine group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-(Diisopropoxyphosphinyloxy)-pyridine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound can be used in biochemical studies to investigate the role of phosphorus in biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Diisopropoxyphosphinyloxy)-pyridine involves its interaction with molecular targets through its phosphinyloxy group. This group can participate in various chemical reactions, such as forming covalent bonds with nucleophiles. The pathways involved depend on the specific application and the nature of the molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Diethoxyphosphinyloxy)-pyridine: Similar structure but with ethoxy groups instead of isopropoxy groups.

    3-(Dimethoxyphosphinyloxy)-pyridine: Contains methoxy groups instead of isopropoxy groups.

Uniqueness

3-(Diisopropoxyphosphinyloxy)-pyridine is unique due to the presence of isopropoxy groups, which can influence its reactivity and physical properties compared to its analogs. This uniqueness can be leveraged in specific applications where the steric and electronic effects of the isopropoxy groups are advantageous.

Properties

CAS No.

78218-73-2

Molecular Formula

C11H18NO4P

Molecular Weight

259.24 g/mol

IUPAC Name

dipropan-2-yl pyridin-3-yl phosphate

InChI

InChI=1S/C11H18NO4P/c1-9(2)14-17(13,15-10(3)4)16-11-6-5-7-12-8-11/h5-10H,1-4H3

InChI Key

ACKRFIVKCUEHFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(OC1=CN=CC=C1)OC(C)C

Origin of Product

United States

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